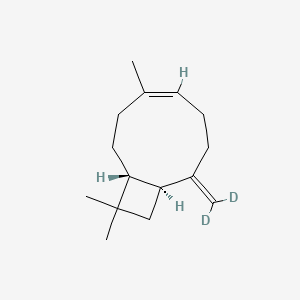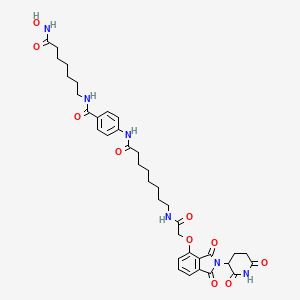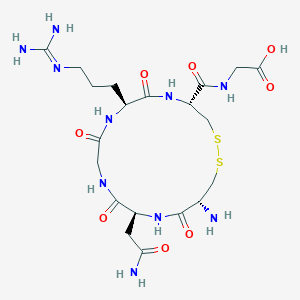
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an indoline, sulfonyl, phenyl, pyrimidinyl, and piperazinyl groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indoline Sulfonyl Intermediate: The indoline derivative is first sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Derivative: The sulfonylated indoline is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperazinyl Group: The phenyl intermediate is reacted with a piperazine derivative under suitable conditions, often involving a nucleophilic substitution reaction.
Final Assembly: The pyrimidinyl group is introduced in the final step, typically through a condensation reaction with the piperazinyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazinyl and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety would yield indole derivatives, while reduction of the sulfonyl group would produce sulfides.
科学研究应用
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological pathways.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indoline and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
- (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the positioning of the pyrimidinyl group.
属性
分子式 |
C24H25N5O3S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
[3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H25N5O3S/c1-18-16-19-6-2-3-9-22(19)29(18)33(31,32)21-8-4-7-20(17-21)23(30)27-12-14-28(15-13-27)24-25-10-5-11-26-24/h2-11,17-18H,12-16H2,1H3 |
InChI 键 |
MZSUJXLJAWVELU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)









![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)
